Dimethyl 2-ethylpentanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2-ethylpentanedioate, also known as Dimethyl (2R)-2-methylpentanedioate, is a chemical compound with the molecular formula C8H14O4 . It has an average mass of 174.194 Da and a monoisotopic mass of 174.089203 Da . It is a liquid substance .
Molecular Structure Analysis
The molecular structure of this compound consists of 8 carbon atoms, 14 hydrogen atoms, and 4 oxygen atoms . The structure, properties, spectra, suppliers, and links for this compound can be found on various chemical databases .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 174.19 g/mol . It has a density of 1.112 g/cm^3 at a temperature of 20 °C . The boiling point is 104 °C at a pressure of 14 Torr .
Scientific Research Applications
Polymerization and Monomer Synthesis
Dimethyl 2-ethylpentanedioate has been explored in the context of polymerization. A study by Flanagan et al. (2015) highlights its role in the dimerization of crotonates, creating difunctional monomers for step-growth polymerizations. This process involves both organocatalytic and rapid dimerization, allowing for the synthesis of unsaturated diesters and other monomers, such as diacids and saturated diesters, which are essential in polymer chemistry (Flanagan et al., 2015).
Synthesis of Bioactive Compounds
The compound has been used as a starting material for synthesizing bioactive compounds. El-Mariah and Nassar (2008) utilized Dimethyl 4-(methoxymethylene)-2-pentenedioate, a related compound, to synthesize novel 2-pyridones with sulfonamide moieties. These compounds were anticipated to have bactericidal and fungicidal activities, demonstrating the potential of this compound derivatives in pharmaceutical research (El-Mariah & Nassar, 2008).
Discovery of Chemotherapeutic Agents
In the field of medicinal chemistry, compounds related to this compound have been explored for their potential as chemotherapeutic agents. Lee (2010) discusses the discovery and development of natural product-derived chemotherapeutic agents, including dimethyl succinyl betulinic acid, a compound structurally related to this compound. This research underscores the importance of such compounds in the development of new treatments for diseases like cancer and AIDS (Lee, 2010).
Synthesis of Pyrimidine Derivatives
Berzosa et al. (2011) describe the synthesis of dimethyl 2-(methoxymethylene) pentanedioates, which are used to create pyrimidine derivatives with biological activities. These derivatives have potential applications in the pharmaceutical industry, particularly in the development of new drugs (Berzosa, Pettersson, Teixidó, & Borrell, 2011).
Wine Aroma and Flavor Analysis
In the food industry, particularly in wine analysis, this compound-related compounds have been identified as key odorants. Guth (1997) conducted a study on the odor-active compounds in wine, identifying compounds like dimethyl trisulfide, which contribute significantly to the aroma and flavor of different wine varieties (Guth, 1997).
Aerosol Chemistry
In environmental science, research by Jaoui et al. (2005) involved analyzing atmospheric particulate matter to identify polar organic compounds, including those related to this compound. This research contributes to understanding the composition and impact of secondary organic aerosols in the environment (Jaoui et al., 2005).
Mechanism of Action
Target of Action
It is known that similar compounds such as monomethyl fumarate (mmf), the hydrolysis product of dimethyl fumarate (dmf), act as a ligand to the fatty acid receptor gpr109a found in the lysosomes of immune cells
Mode of Action
Based on the action of similar compounds, it can be hypothesized that it may interact with its targets through a process known as michael addition to thiols . This process involves the addition of a nucleophile, in this case, the compound, to an α,β-unsaturated carbonyl compound, which could be a target protein. This interaction may result in changes to the target protein’s function, potentially leading to downstream effects.
Biochemical Pathways
The specific biochemical pathways affected by 2-Ethylglutaric acid dimethyl ester are currently unknown. Given the potential target of action (gpr109a), it is plausible that the compound could influence pathways related to immune response and inflammation, as gpr109a has been implicated in these processes .
Result of Action
If it acts similarly to related compounds, it may have immunomodulatory effects, potentially influencing the activity of immune cells .
properties
IUPAC Name |
dimethyl 2-ethylpentanedioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-4-7(9(11)13-3)5-6-8(10)12-2/h7H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTUQNPLMHJIJDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(=O)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.